molecular formula C10H12ClNO4S B12616090 (2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid CAS No. 918330-59-3

(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid

Cat. No.: B12616090
CAS No.: 918330-59-3
M. Wt: 277.73 g/mol
InChI Key: HUJSFPJYVLVLAP-VIFPVBQESA-N
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Description

(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid is a chemical compound characterized by the presence of a sulfonamide group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine, followed by the introduction of the butanoic acid moiety. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted benzene derivatives.

Scientific Research Applications

(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(4-Methylbenzenesulfonyl)amino]butanoic acid
  • (2S)-2-[(4-Nitrobenzenesulfonyl)amino]butanoic acid
  • (2S)-2-[(4-Fluorobenzenesulfonyl)amino]butanoic acid

Uniqueness

(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its potential as an enzyme inhibitor compared to similar compounds with different substituents on the benzene ring.

Properties

CAS No.

918330-59-3

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

(2S)-2-[(4-chlorophenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C10H12ClNO4S/c1-2-9(10(13)14)12-17(15,16)8-5-3-7(11)4-6-8/h3-6,9,12H,2H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

HUJSFPJYVLVLAP-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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